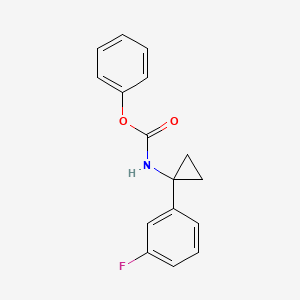
Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate
描述
Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C16H14FNO2 It is characterized by the presence of a phenyl group, a 3-fluorophenyl group, and a cyclopropyl ring attached to a carbamate functional group
属性
分子式 |
C16H14FNO2 |
|---|---|
分子量 |
271.29 g/mol |
IUPAC 名称 |
phenyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H14FNO2/c17-13-6-4-5-12(11-13)16(9-10-16)18-15(19)20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,19) |
InChI 键 |
FRCRDHWNNPVRGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylcyclopropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl and 3-fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
Phenyl carbamate: Lacks the 3-fluorophenyl and cyclopropyl groups.
3-Fluorophenyl carbamate: Lacks the cyclopropyl group.
Cyclopropyl carbamate: Lacks the phenyl and 3-fluorophenyl groups.
Uniqueness
Phenyl (1-(3-fluorophenyl)cyclopropyl)carbamate is unique due to the combination of its structural features. The presence of both the 3-fluorophenyl and cyclopropyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


